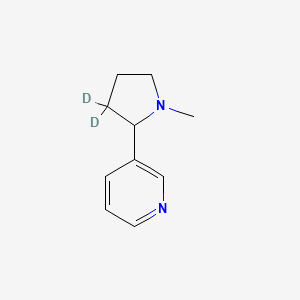
3-(3,3-dideuterio-1-methylpyrrolidin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,3-dideuterio-1-methylpyrrolidin-2-yl)pyridine is a compound with the molecular formula C10H12D2N2 and a molecular weight of 164.24 g/mol . This compound is a deuterated analog of nicotine, where two hydrogen atoms are replaced by deuterium atoms. Deuterium is a stable isotope of hydrogen, which makes this compound useful in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-dideuterio-1-methylpyrrolidin-2-yl)pyridine typically involves the deuteration of 3-(1-methylpyrrolidin-2-yl)pyridine. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure selective deuteration at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,3-dideuterio-1-methylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3,3-dideuterio-1-methylpyrrolidin-2-yl)pyridine is used in various scientific research applications, including:
Chemistry: As a deuterated analog, it is used in studies involving isotope effects and reaction mechanisms.
Biology: It is used in metabolic studies to trace the pathways and interactions of nicotine and its analogs in biological systems.
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of nicotine analogs.
Wirkmechanismus
The mechanism of action of 3-(3,3-dideuterio-1-methylpyrrolidin-2-yl)pyridine involves its interaction with nicotinic acetylcholine receptors (nAChRs). The compound binds to these receptors, leading to the activation of ion channels and subsequent cellular responses. The presence of deuterium atoms can influence the binding affinity and metabolic stability of the compound, making it a valuable tool in studying the pharmacological effects of nicotine and its analogs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotine: The parent compound, which has similar structural features but lacks deuterium atoms.
3-(1-methylpyrrolidin-2-yl)pyridine: A non-deuterated analog with similar chemical properties.
Deuterated Nicotine Analogs: Other deuterated derivatives of nicotine with varying degrees of deuteration
Uniqueness
3-(3,3-dideuterio-1-methylpyrrolidin-2-yl)pyridine is unique due to the presence of deuterium atoms, which provide enhanced metabolic stability and altered pharmacokinetic properties. This makes it a valuable compound for scientific research, particularly in studies involving isotope effects and drug metabolism .
Eigenschaften
CAS-Nummer |
1020719-66-7 |
|---|---|
Molekularformel |
C10H14N2 |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
3-(3,3-dideuterio-1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i5D2 |
InChI-Schlüssel |
SNICXCGAKADSCV-BFWBPSQCSA-N |
Isomerische SMILES |
[2H]C1(CCN(C1C2=CN=CC=C2)C)[2H] |
Kanonische SMILES |
CN1CCCC1C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


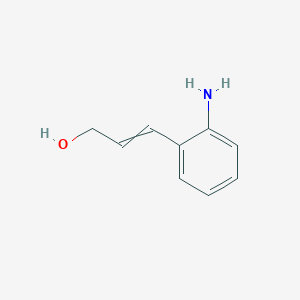

![10H-Benz[b]indeno[2,1-d]thiophen-6-amine, N-(2-bromophenyl)-10,10-dimethyl-](/img/structure/B14126716.png)
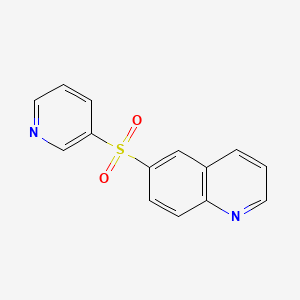

![1-(Benzo[d]thiazol-2-yl)-3-(4-phenylbutyl)urea](/img/structure/B14126733.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B14126739.png)
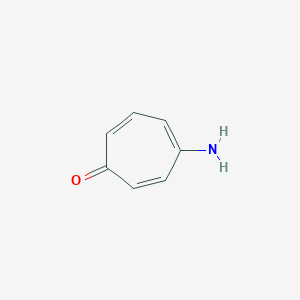
![4-Bromo-3-fluoro-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14126746.png)
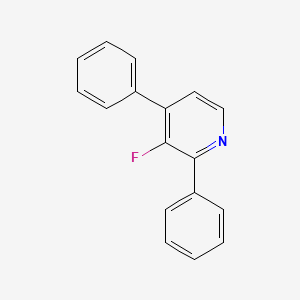
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14126751.png)
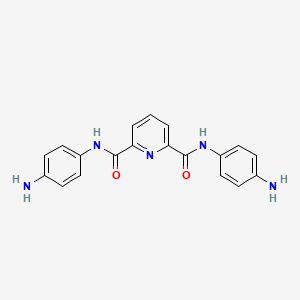
![Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14126765.png)

